molecular formula C14H12ClNO2 B8677064 2-(2-chlorophenyl)-N-(2-hydroxyphenyl)acetamide

2-(2-chlorophenyl)-N-(2-hydroxyphenyl)acetamide

Cat. No. B8677064
M. Wt: 261.70 g/mol
InChI Key: UCXCYWNJCIAJDA-UHFFFAOYSA-N
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Patent
US06372770B1

Procedure details

To a mixture of 1,1′-carbonyl diimidazole (12.45 g, 0.077 mol) and dichloromethane (50 ml) was added 2-chlorophenylacetic acid (12.5 g, 0.073 mol) in portions. The mixture was stirred for 1 h and 2-hydroxyaniline (7.99 g, 0.073 mol) was added in one portion. After stirring overnight, the reaction mixture was diluted with water and filtered to give the title compound (18.3 g after drying).
Quantity
12.45 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
7.99 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N1C=CN=C1)(N1C=CN=C1)=O.ClCCl.[Cl:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[CH2:23][C:24]([OH:26])=O.[OH:27][C:28]1[CH:34]=[CH:33][CH:32]=[CH:31][C:29]=1[NH2:30]>O>[Cl:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[CH2:23][C:24]([NH:30][C:29]1[CH:31]=[CH:32][CH:33]=[CH:34][C:28]=1[OH:27])=[O:26]

Inputs

Step One
Name
Quantity
12.45 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
12.5 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)CC(=O)O
Step Three
Name
Quantity
7.99 g
Type
reactant
Smiles
OC1=C(N)C=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1)CC(=O)NC1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 18.3 g
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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